molecular formula C7H4FN3O2 B1300722 4-fluoro-7-nitro-1H-indazole CAS No. 866144-02-7

4-fluoro-7-nitro-1H-indazole

Cat. No.: B1300722
CAS No.: 866144-02-7
M. Wt: 181.12 g/mol
InChI Key: CVMZDSQFDHLYSI-UHFFFAOYSA-N
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Description

4-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

4-Fluoro-7-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. The interaction between this compound and phosphoinositide 3-kinase δ is primarily inhibitory, leading to a decrease in the enzyme’s activity. This inhibition can have downstream effects on cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways. It affects cell function by altering gene expression and cellular metabolism. Specifically, this compound can downregulate the expression of genes involved in cell proliferation and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with phosphoinositide 3-kinase δ, leading to enzyme inhibition. This binding is facilitated by the nitro and fluoro groups on the indazole ring, which interact with specific amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphoinositide 3-kinase δ activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit phosphoinositide 3-kinase δ without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-nitro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzylidenehydrazine with hydrazine under acidic conditions. Another method includes the nitration of 4-fluoro-1H-indazole using nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: 4-amino-7-nitro-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-7-nitro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

4-fluoro-7-nitro-1H-indazole can be compared with other indazole derivatives, such as:

    7-nitroindazole: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.

    4-chloro-7-nitro-1H-indazole: Similar but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMZDSQFDHLYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363404
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-02-7
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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